molecular formula C12H13N3O2 B1672055 Farampator CAS No. 211735-76-1

Farampator

Cat. No.: B1672055
CAS No.: 211735-76-1
M. Wt: 231.25 g/mol
InChI Key: XFVRBYKKGGDPAJ-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for Farampator involves the preparation of 2,1,3-benzoxadiazol-6-yl-piperidin-1-ylmethanoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Farampator undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Memory Improvement

Research indicates that Farampator has a significant positive effect on short-term memory. A double-blind, placebo-controlled study involving healthy elderly volunteers demonstrated that a single dose of 500 mg improved performance on short-term memory tasks, although it appeared to impair episodic memory . The study's findings suggest:

  • Short-Term Memory : Enhanced performance on tasks assessing short-term recall.
  • Episodic Memory : Impairment noted in delayed recall tasks, indicating a complex interaction between dosage and cognitive function.

Information Processing

In terms of information processing speed, this compound did not show significant differences compared to placebo in various tests. However, it tended to reduce errors in tasks requiring set-shifting, which is particularly relevant for conditions such as schizophrenia where cognitive flexibility is often impaired .

Schizophrenia

The potential application of this compound in treating cognitive deficits associated with schizophrenia is particularly noteworthy. Cognitive impairments are prevalent in schizophrenia, affecting memory and executive functions. The positive effects observed in short-term memory tasks may translate into clinical benefits for patients with schizophrenia .

  • Clinical Implications : Future studies are warranted to explore this compound's efficacy in larger populations of patients with schizophrenia and related cognitive disorders.

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on cognitive functions:

StudyPopulationDosageFindings
Nature Study (2006)Healthy Elderly Volunteers500 mgImproved short-term memory; impaired episodic memory; reduced switching errors
Drug Discovery for Psychiatric DisordersSchizophrenia PatientsVariablePotential for cognitive enhancement; requires further investigation
PubMed Research ReviewGeneral PopulationVariousPositive modulation of AMPA receptors; implications for cognitive enhancement

Comparison with Similar Compounds

Farampator is part of a class of compounds known as ampakines. Similar compounds include:

This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in the fields of neuroscience and pharmacology.

Biological Activity

Farampator, also known as 1-(benzofurazan-5-ylcarbonyl) piperidine, is a positive allosteric modulator of AMPA-type glutamate receptors. It has been primarily investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia. This article delves into the biological activity of this compound, focusing on its effects on memory, cognitive function, and underlying mechanisms.

This compound enhances the activity of AMPA receptors, which play a critical role in synaptic plasticity and memory formation. By facilitating hippocampal long-term potentiation (LTP), this compound promotes the processes associated with memory storage and consolidation. The modulation of AMPA receptors can lead to increased neuronal excitability and improved synaptic transmission, which are essential for cognitive functions.

Table 1: Comparison of this compound with Other Ampakines

CompoundMechanismPotency (IC50)Therapeutic Applications
This compoundAMPA receptor modulator14 μMAlzheimer's disease, schizophrenia
CX516AMPA receptor modulator95 μMCognitive enhancement
S18986AMPA receptor modulatorNot specifiedCognitive deficits in aging

Acute Effects on Memory

A double-blind, placebo-controlled study assessed the acute effects of this compound on memory in healthy elderly volunteers. Participants received either 500 mg of this compound or a placebo. The study found that:

  • Short-term memory : Significantly improved in subjects taking this compound.
  • Episodic memory : No positive effect was observed; some impairment was noted.
  • Side effects : Commonly reported side effects included headache, somnolence, and nausea, particularly in those with higher plasma levels of the drug .

Long-term Effects on Cognitive Function

In a chronic treatment study involving rodents, the administration of another AMPA potentiator (S18986) showed promising results:

  • Increased locomotor activity and improved performance in spatial memory tasks were observed.
  • Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) were significantly elevated, suggesting that chronic treatment may enhance neurogenesis and synaptic plasticity .

Study on Schizophrenia

This compound is being developed for treating cognitive dysfunction associated with schizophrenia. A study highlighted its potential to improve negative symptoms and cognitive deficits without affecting monoamine levels traditionally targeted by antipsychotics . The modulation of glutamatergic transmission is theorized to provide an antipsychotic effect.

Alzheimer’s Disease Research

Research indicates that this compound may enhance cognitive function in patients with Alzheimer's disease by improving synaptic transmission through AMPA receptor modulation. This could potentially lead to better management of symptoms related to cognitive decline .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175413
Record name Farampator
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211735-76-1
Record name Farampator
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farampator [USAN:INN]
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Record name Farampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15012
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Record name Farampator
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Record name FARAMPATOR
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Synthesis routes and methods I

Procedure details

4—Chloro-3-nitro-benzoylpiperidine (539.2 g, 2.00 mol) was dissolved in 2.93 L ethylene glycol in a 5-L flask with stirring and heating to 50 ° C. To this solution, sodium azide (137.0 g, 2.10 moles) was added in portions over 40 min. When the addition was complete, the temperature was increased to 120 ° C. during 2.5 hr and maintained at this temperature for 3 hr. The solution was allowed to cool to 50 ° C, at which time additional sodium azide (65.3 g, 1.00 moles) was added over 5 min. The temperature was increased to 25 120 ° C. during 2.5 hr and maintained at this temperature for 4.5 hr until gas evolution had ceased. The solution was allowed to cool to room temperature, at which time the mixture was partitioned between water and ethyl acetate (1.5 L each). The aqueous phase was extracted three times with ethyl acetate (300 mL). The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL), and finally dried over anhydrous Na2SO2. The filtered solution was evaporated to yield 345.5 g of crude 1-(benzofurazan-5-ylcarbonyl)piperidine.
Quantity
539.2 g
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reactant
Reaction Step One
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2.93 L
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solvent
Reaction Step One
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137 g
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reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzofurazan-5-carboxylic acid (1 g, 5.6 mmol) was suspended with stirring in 15 mL dichloromethane to which was added carbonyl diimidazole (0.90 g, 5.6 mmol). Gas evolved and the resulting solution was stirred for 40 minutes at which time piperidine (0.5 g, 5.9 mmol) was added with stirring. The reaction solution was concentrated onto silica and product was eluted with hexanelethyl acetate (3:1). Recrystallization from 2-propanol/hexane (1:10) yielded 1-(benzofurazan-5-ylcarbonyl)piperidine (0.94 g, 69%) as a yellow solid with, m.p. 94.5-96.5° C. IR: 2938, 2855, 1620, 1612, 1528, 1487, 1435, 1257, 1233, 1018, 1000, 852, 811, and 747 cm−1. 1H NMR (500 MHz): δ 7.10-7.80 (3H, br s); 3.72 (2H br s); 3.39 (2H, br s); 1.72 (4H, br s); and 1.54 ppm (2H, br s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Farampator?

A1: this compound (CX691) is classified as an "ampakine" drug. It exerts its effects by interacting with AMPA receptors, a type of glutamate receptor found in the brain. [, , ] Specifically, this compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This enhanced AMPA receptor activity leads to increased synaptic plasticity and neuronal excitability, which are believed to underlie the cognitive-enhancing effects observed in preclinical studies. [, ]

Q2: What is the chemical structure of this compound?

A3: While the provided abstracts don't include specific spectroscopic data, the molecular formula for this compound is C19H23N3O3, and its molecular weight is 341.4 g/mol. [] For a detailed structural representation and further spectroscopic information, it is recommended to consult comprehensive chemical databases or the primary literature on this compound.

Q3: Is there evidence of this compound being synthesized using carbonylative transformations?

A5: Yes, research indicates that this compound can be synthesized using a palladium-catalyzed carbonylative Suzuki-Miyaura coupling reaction. [] This method employs a novel palladium complex and utilizes chloroform as a safe and convenient carbon monoxide source, showcasing a practical approach for this compound synthesis.

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